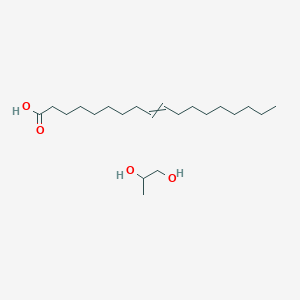
1,2-Propanediol; oleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly used in the production of polymers, food products, and pharmaceuticals Oleic acid is a monounsaturated fatty acid found in various animal and vegetable fats and oils
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid monoester with propane-1,2-diol typically involves the esterification of oleic acid with 1,2-Propanediol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases. The reaction is usually carried out at elevated temperatures to increase the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often employs continuous esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts, such as sulfuric acid or enzyme catalysts, is common in industrial settings. The reaction temperature, pressure, and molar ratios of reactants are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol and oleic acid undergo various chemical reactions, including:
Esterification: The primary reaction to form oleic acid monoester with propane-1,2-diol.
Oxidation: 1,2-Propanediol can be oxidized to form lactic acid or pyruvic acid.
Hydrogenation: Oleic acid can be hydrogenated to form stearic acid.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or lipases, elevated temperatures (around 115°C), and controlled molar ratios.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Hydrogenation: Hydrogen gas and metal catalysts like palladium or nickel.
Major Products
Esterification: Oleic acid monoester with propane-1,2-diol.
Oxidation: Lactic acid, pyruvic acid.
Hydrogenation: Stearic acid.
Scientific Research Applications
1,2-Propanediol and oleic acid have numerous applications in scientific research:
Chemistry: Used as solvents and intermediates in organic synthesis.
Biology: Employed in the study of lipid metabolism and as components in cell culture media.
Medicine: Utilized in drug formulations and as carriers for active pharmaceutical ingredients.
Industry: Applied in the production of cosmetics, food additives, and biodegradable polymers
Mechanism of Action
The mechanism of action of oleic acid monoester with propane-1,2-diol involves its interaction with cellular membranes and enzymes. Oleic acid is known to modulate membrane fluidity and influence signaling pathways related to inflammation and metabolism. 1,2-Propanediol acts as a solvent and stabilizer, enhancing the bioavailability of active compounds .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: Another diol with similar properties but different applications.
Ethylene Glycol: A diol used primarily in antifreeze formulations.
Glycerol: A trihydroxy alcohol with widespread use in food, pharmaceuticals, and cosmetics
Uniqueness
Oleic acid monoester with propane-1,2-diol is unique due to its combination of hydrophilic and lipophilic properties, making it an excellent emulsifier and stabilizer in various formulations. Its ability to modulate membrane properties and enhance the solubility of active ingredients sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H42O4 |
|---|---|
Molecular Weight |
358.6 g/mol |
IUPAC Name |
octadec-9-enoic acid;propane-1,2-diol |
InChI |
InChI=1S/C18H34O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-5H,2H2,1H3 |
InChI Key |
FWNZKPKGBYWNJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


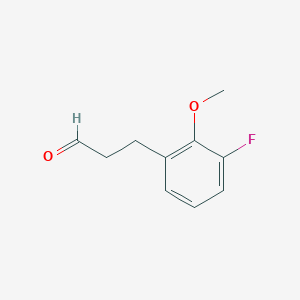
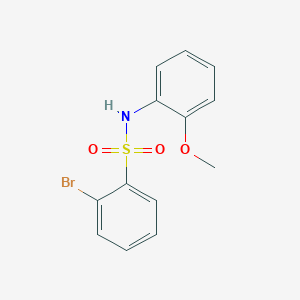
![Ethyl 4-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B12434045.png)
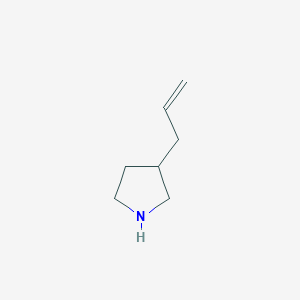
![2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid](/img/structure/B12434053.png)
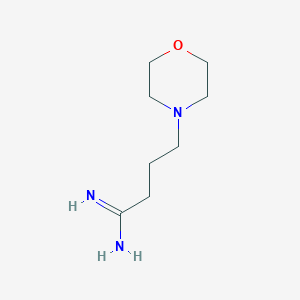
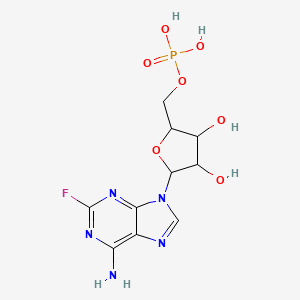
![(3Z)-5-[(2,6-dichlorophenyl)methanesulfonyl]-3-({3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl}methylidene)-1H-indol-2-one](/img/structure/B12434082.png)
![3-[[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B12434089.png)
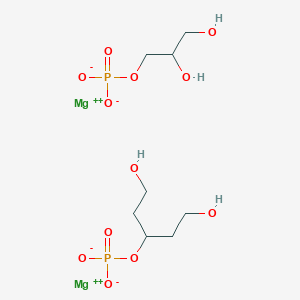
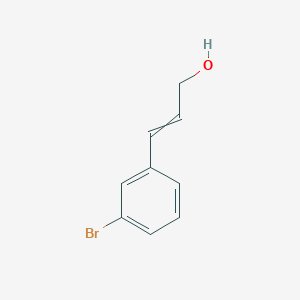
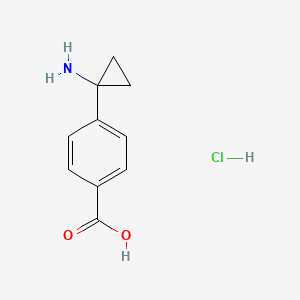
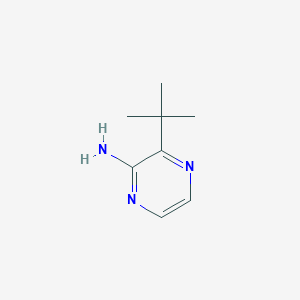
![4-(3-hydroxybut-2-enoyl)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B12434122.png)
